molecular formula C3H6N4 B047385 (1H-1,2,3-triazol-4-yl)Methanamine CAS No. 118724-05-3

(1H-1,2,3-triazol-4-yl)Methanamine

Cat. No. B047385
M. Wt: 98.11 g/mol
InChI Key: HKFJQCFGHPMXLQ-UHFFFAOYSA-N
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Description

“(1H-1,2,3-triazol-4-yl)Methanamine” is a chemical compound that has been used in various scientific research . The compound is also known as “(1H-1,2,3-triazol-4-yl)methanamine dihydrochloride” with a CAS Number of 2344685-81-8 . It has a molecular weight of 171.03 .


Synthesis Analysis

The synthesis of “(1H-1,2,3-triazol-4-yl)Methanamine” and its analogs has been reported in various scientific literature . For instance, a series of novel 1H-1,2,3-triazole analogs were synthesized via “Click” chemistry and Suzuki-Miyaura cross-coupling reaction in aqueous medium .


Molecular Structure Analysis

The molecular structure of “(1H-1,2,3-triazol-4-yl)Methanamine” is characterized by the presence of a 1,2,3-triazole ring . The InChI code for the compound is "1S/C3H6N4.2ClH/c4-1-3-2-5-7-6-3;;/h2H,1,4H2,(H,5,6,7);2*1H" .


Chemical Reactions Analysis

The chemical reactions involving “(1H-1,2,3-triazol-4-yl)Methanamine” and its analogs have been studied . For instance, the IR absorption spectra of certain analogs were characterized by the presence of two signals for C=O groups at 1650–1712 cm −1 .


Physical And Chemical Properties Analysis

“(1H-1,2,3-triazol-4-yl)Methanamine” is a powder at room temperature . The compound is stored at room temperature .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Specific Scientific Field

Medicinal chemistry and drug development.

Summary of Application

1H-1,2,3-triazole derivatives exhibit promising biological activities, making them attractive candidates for drug discovery. Researchers explore their potential as enzyme inhibitors, antimicrobial agents, anticancer drugs, and more.

Experimental Procedures

Results and Outcomes

1H-1,2,3-triazole analogs have shown moderate inhibition potential against carbonic anhydrase-II. The presence of polar groups at the 1H-1,2,3-triazole-substituted phenyl ring contributes to their overall activity. Molecular docking studies reveal direct binding with active site residues of the enzyme .

Agrochemicals and Crop Protection

Specific Scientific Field

Agrochemistry and crop protection.

Summary of Application

1,4-disubstituted 1H-1,2,3-triazoles find applications as agrochemicals. They can act as pesticides, fungicides, or growth regulators.

Experimental Procedures

Results and Outcomes

These compounds exhibit potential for crop protection and can contribute to sustainable agriculture .

Material Sciences

Specific Scientific Field

Material sciences and industrial applications.

Summary of Application

1H-1,2,3-triazoles are used in various industrial applications:

Experimental Procedures

Results and Outcomes

These compounds enhance material properties and stability in industrial contexts .

Peptide Bond Surrogates

Specific Scientific Field

Organic chemistry and peptide mimetics.

Summary of Application

1,4-disubstituted 1,2,3-triazoles serve as peptide bond surrogates due to their chemical and biological stability.

Experimental Procedures

Results and Outcomes

These triazole derivatives offer stable peptide-like structures for drug design and bioactive compounds .

Antiviral Agents

Specific Scientific Field

Virology and antiviral drug discovery.

Summary of Application

1H-1,2,3-triazoles have demonstrated antiviral activity against specific viruses.

Experimental Procedures

Results and Outcomes

These compounds may serve as potential antiviral agents, contributing to disease control .

Photostabilizers

Specific Scientific Field

Photophysics and photochemistry.

Summary of Application

1,4-disubstituted 1H-1,2,3-triazoles act as photostabilizers in various materials.

Experimental Procedures

Results and Outcomes

These triazoles enhance material durability by protecting against photodegradation .

Safety And Hazards

“(1H-1,2,3-triazol-4-yl)Methanamine” is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include wearing protective gloves, clothing, eye protection, and face protection .

Future Directions

The future directions of research involving “(1H-1,2,3-triazol-4-yl)Methanamine” and its analogs are promising. These compounds have shown moderate inhibition potential against carbonic anhydrase-II enzyme . A preliminary structure-activity relationship suggested that the presence of polar group at the 1H-1,2,3-triazole substituted phenyl ring in these derivatives has contributed to the overall activity of these compounds .

properties

IUPAC Name

2H-triazol-4-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N4/c4-1-3-2-5-7-6-3/h2H,1,4H2,(H,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKFJQCFGHPMXLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNN=C1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

98.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1H-1,2,3-triazol-4-yl)Methanamine

CAS RN

118724-05-3
Record name 118724-05-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
55
Citations
A Younas, EH Abdelilah, A Anouar - Molbank, 2014 - mdpi.com
The title compound, N,N-dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine was synthesized in high yield by 1,3-dipolar cycloaddition …
Number of citations: 10 www.mdpi.com
KD Thomas, AV Adhikari, NS Shetty - European journal of medicinal …, 2010 - Elsevier
A new series of [1-(6-methoxy-2-methylquinolin-4-yl)-1H-1,2,3-triazol-4-yl] methanamine derivatives were synthesized starting from 4-methoxyaniline through multi-step reactions. The …
Number of citations: 172 www.sciencedirect.com
KD Thomas, AV Adhikari, IH Chowdhury… - European journal of …, 2011 - Elsevier
Three new series of quinoline-4-yl-1,2,3-triazoles carrying amides, sulphonamides and amidopiperazines were synthesized through multi-step reactions. The required intermediate, [1-(…
Number of citations: 110 www.sciencedirect.com
Y Aouine, A Alami, H Faraj, AE Hallaoui - 2020 - journal.article2publish.com
The title compound, N,N-dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3- triazol-4-yl)methanamine was synthesized in high yield by 1,3-dipolar …
Number of citations: 2 journal.article2publish.com
P Sangtrirutnugul, V Nakarajouyphon… - Available at SSRN …, 2020 - papers.ssrn.com
Coordination behavior of newly prepared bis (triazolylmethyl) amine-type ligands, bis [(1-R-1H-1, 2, 3-triazol-4-yl) methyl] amine [R= CH2Ph (L1), CH2-2-pyridyl (L2)] and 1-(1-Benzyl-…
Number of citations: 0 papers.ssrn.com
J Inthong, V Nakarajouyphon, K Udomsasporn… - Polyhedron, 2020 - Elsevier
The coordination behavior of the newly prepared bis(triazolylmethyl)amine-type ligands bis[(1-R-1H-1,2,3-triazol-4-yl)methyl]amine [R = CH 2 Ph (L1), CH 2 -2-pyridyl (L2)] and 1-(1-…
Number of citations: 0 www.sciencedirect.com
S Hajib, A Ksakas, Y Aouine, A Alami… - European Journal of …, 2020 - ej-chem.ejbio.org
In this article, we describe the synthesis of two new triheterocyclic regioisomers, named 4-({4-[(1H-1, 2, 4-triazol-1-yl) methyl]-1H-1, 2, 3-triazol-1-yl} methyl)-4-ethyl-2-phenyl-4, 5-…
Number of citations: 2 www.ej-chem.ejbio.org
NT Pokhodylo, OY Shyyka, RD Savka… - Russian Journal of …, 2018 - Springer
Diazotization of 2-amino-1,3,4-thiadiazoles gave 1,3,4-thiadiazole-2-diazonium sulfates which were converted to 2-azido-1,3,4-thiadiazoles. The latter reacted with ethyl acetoacetate in …
Number of citations: 17 link.springer.com
M Keim, G Maas - European Journal of Organic Chemistry, 2019 - Wiley Online Library
Terminal acetylenic iminium triflate salts [HC≡C‐C(R)=N + Me 2 TfO – ] represent very potent dipolarophiles which undergo [3+2] cycloadditions with aryl and benzyl azides at very mild …
S Boukhssas, Y Aouine, H Faraj, A Alami… - Journal of …, 2017 - hindawi.com
The compound, diethyl 1-((4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)-1H-1,2,3-triazole-4,5-dicarboxylate 2, was synthesized in high yield, through 1,3-dipolar cycloaddition …
Number of citations: 8 www.hindawi.com

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